molecular formula C8H9ClO4S2 B2820671 (2-Methanesulfonylphenyl)methanesulfonyl chloride CAS No. 83055-85-0

(2-Methanesulfonylphenyl)methanesulfonyl chloride

Cat. No.: B2820671
CAS No.: 83055-85-0
M. Wt: 268.73
InChI Key: ISTVKPVROGPHTI-UHFFFAOYSA-N
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Description

(2-Methanesulfonylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methanesulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methanesulfonylphenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methanesulfonylphenyl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups attached to a phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to similar compounds .

Properties

IUPAC Name

(2-methylsulfonylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTVKPVROGPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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